

Certificate of Analysis: Loratadine-d5 - A Technical Guide

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Compound of Interest

Compound Name: Loratadine-d5

Cat. No.: B1149850

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical testing and certification for the isotopically labeled internal standard, **Loratadine-d5**. This document is designed to serve as a detailed reference for researchers, scientists, and drug development professionals who utilize **Loratadine-d5** in analytical and pharmacokinetic studies. The information presented herein is a compilation of typical data and methodologies found in a Certificate of Analysis (CoA) for a high-quality reference standard.

Product Information

Loratadine-d5 is the deuterium-labeled version of Loratadine, a second-generation antihistamine. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) for the determination of Loratadine in biological samples.^{[1][2]} The deuterium labeling provides a distinct mass difference, allowing for accurate quantification while maintaining similar chemical and physical properties to the unlabeled parent drug.

Table 1: General Product Specifications

Parameter	Specification	Reference
Chemical Name	ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene-2,3,4,5,5-d5)piperidine-1-carboxylate	[2]
Synonyms	Loratidine-d5; SCH 29851-d5; Claritin-d5	[1][2]
CAS Number	1398065-63-8	[5][6][7]
Molecular Formula	C ₂₂ H ₁₈ D ₅ ClN ₂ O ₂	[5][7]
Molecular Weight	387.92 g/mol	[5]
Appearance	White to off-white solid	
Solubility	Soluble in DMF, DMSO, and Ethanol	[8]
Storage	Store at -20°C for long-term stability	[8]

Analytical Data

The following tables summarize the typical quantitative data obtained from various analytical techniques to ensure the identity, purity, and quality of **Loratidine-d5**.

Table 2: Identity Confirmation

Test	Method	Acceptance Criteria
Mass Spectrometry	ESI-MS	Consistent with the theoretical mass of the [M+H] ⁺ ion.
¹ H NMR Spectroscopy	600 MHz in CD ₃ OD	The spectrum is consistent with the chemical structure of Loratadine-d5.
¹³ C NMR Spectroscopy	Varies	The spectrum is consistent with the chemical structure of Loratadine-d5.

Table 3: Purity and Impurity Profile

Test	Method	Acceptance Criteria
Chromatographic Purity	HPLC-UV	≥ 98%
Isotopic Purity	Mass Spectrometry	≥ 99% deuterated forms (d ₁ -d ₅)[8]
Residual Solvents	GC-HS	Meets USP <467> requirements
Water Content	Karl Fischer Titration	≤ 0.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated analytical methods for Loratadine and its related compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC with UV detection is used to separate **Loratadine-d5** from any potential impurities. The peak area of **Loratadine-d5** is compared to the total area of all peaks to determine its purity.

Methodology:

- Column: C18, 4.6 x 150 mm, 5 μ m particle size.[4]
- Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., 0.05 M monobasic potassium phosphate, pH adjusted).[9]
- Flow Rate: 1.0 mL/min.[9]
- Detection: UV at 248 nm.[4]
- Injection Volume: 10 μ L.
- Column Temperature: 30°C.
- Sample Preparation: A stock solution of **Loratadine-d5** is prepared in methanol (e.g., 0.5 mg/mL) and further diluted with the mobile phase to an appropriate concentration.[4]

Mass Spectrometry (MS) for Identity and Isotopic Purity

Principle: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of **Loratadine-d5** and to determine the distribution of deuterated species, thus confirming its isotopic purity.

Methodology:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 100-500.
- Sample Infusion: The sample, dissolved in an appropriate solvent like methanol or acetonitrile, is directly infused into the mass spectrometer.
- Data Analysis: The mass spectrum is analyzed for the presence of the protonated molecular ion $[M+H]^+$ and the distribution of ions corresponding to different numbers of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

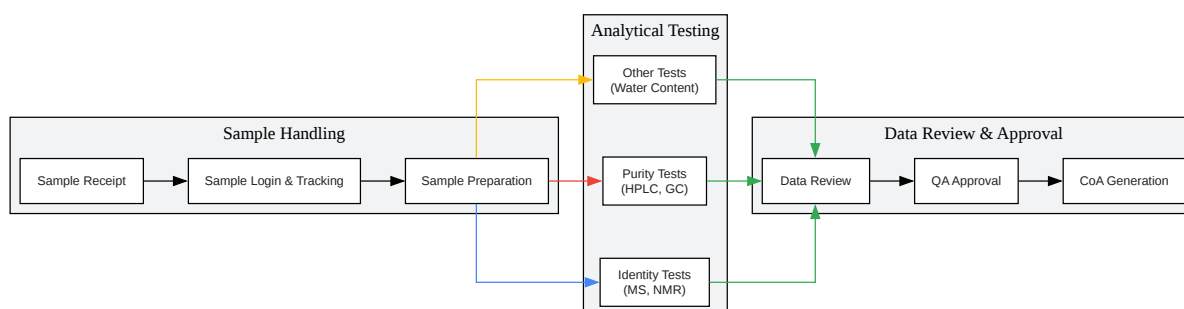
Principle: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **Loratadine-d5** by analyzing the chemical shifts, coupling constants, and integration of the signals.

Methodology:

- Spectrometer: 600 MHz NMR spectrometer.[\[10\]](#)
- Solvent: Deuterated methanol (CD_3OD).[\[10\]](#)
- Sample Preparation: A sufficient amount of **Loratadine-d5** is dissolved in the deuterated solvent.
- Data Acquisition: Standard pulse sequences are used to acquire ^1H and ^{13}C NMR spectra.
- Data Analysis: The obtained spectra are compared with the expected chemical shifts and splitting patterns for the **Loratadine-d5** structure.

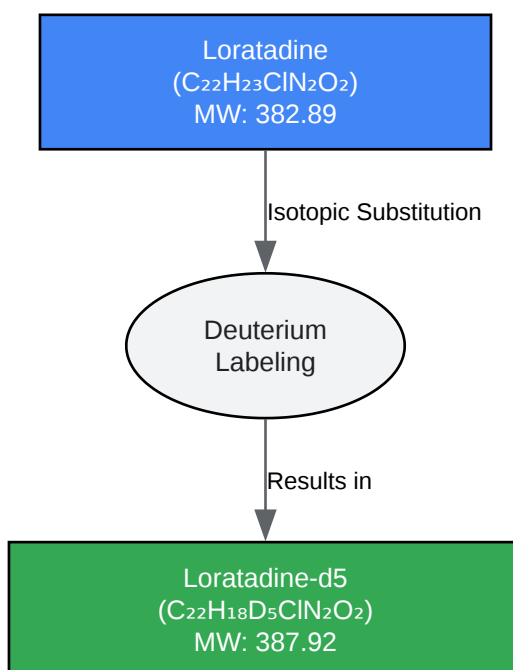
Visualizations

The following diagrams illustrate key aspects of the Certificate of Analysis workflow and the chemical relationship of the analyte.



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Caption: General workflow for generating a Certificate of Analysis.



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